4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one
Overview
Description
4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the phenyl ring.
Piperidine Substitution: Substitution of a hydrogen atom with a piperidine group.
Phthalazinone Formation: Cyclization to form the phthalazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substituents can be introduced to the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitrophenyl)phthalazin-1(2H)-one
- 4-(4-Piperidinylphenyl)phthalazin-1(2H)-one
Uniqueness
The presence of both the nitro group and the piperidine ring in 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one might confer unique biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylphenyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19-15-7-3-2-6-14(15)18(20-21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUHPJVOJWXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383924 | |
Record name | 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218144-45-7 | |
Record name | 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-nitro-4-(piperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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